molecular formula C8H10ClN B082646 4-chloro-N-ethylaniline CAS No. 13519-75-0

4-chloro-N-ethylaniline

Cat. No. B082646
CAS RN: 13519-75-0
M. Wt: 155.62 g/mol
InChI Key: KLWDPIXDUVYHMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-N-ethylaniline involves complex chemical reactions and processes. For instance, the synthesis of related compounds like ethyl (S)-4-chloro-3-hydroxybutanoate ester involves biocatalysis, which offers advantages such as low cost, mild reaction conditions, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-N-ethylaniline, such as ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, has been studied using techniques like FT-IR and FT-Raman spectroscopy. These studies reveal the stability of the molecule, charge transfer within the molecule, and other molecular properties (Mary et al., 2015).

Chemical Reactions and Properties

4-Chloro-N-ethylaniline exhibits various chemical reactions and properties. For instance, its reaction with hydrazines to form regioisomeric pyrazoles indicates its reactivity in certain conditions (Mikhed’kina et al., 2009). Additionally, the compound's interaction with other chemicals, such as in charge-transfer interactions, showcases its chemical properties (Magadum et al., 2012).

Physical Properties Analysis

The physical properties of 4-Chloro-N-ethylaniline and related compounds have been extensively studied using spectroscopic methods. Investigations into vibrational spectra and quantum mechanical aspects provide insights into their physical characteristics (Kuruvilla et al., 2018).

Scientific Research Applications

  • Scientific Field: Polymer Chemistry

    • Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used extensively in the field of polymer chemistry . They are known for their extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .
    • Methods of Application : The synthesis of these polymers involves oxidative polymerization of aniline derivatives . The processability and solubility of these polymers can be improved by substituting different functional groups .
    • Results or Outcomes : These polymers have found wide application potentials in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and in a variety of biological applications .
  • Scientific Field: Organic Synthesis

    • Application Summary : Anilines, including 4-chloro-N-ethylaniline, are important intermediates in organic synthesis . They are used in the synthesis of a wide range of chemicals, including dyes, drugs, and polymers .
    • Methods of Application : Anilines can be synthesized through various methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed amination .
    • Results or Outcomes : The synthesis of anilines has been extensively studied, and a variety of efficient and selective methods have been developed .
  • Scientific Field: Environmental Chemistry

    • Application Summary : 4-chloro-N-ethylaniline, like other phenols and anilines, can be oxidized by manganese dioxide .
    • Methods of Application : The oxidation of these compounds is typically carried out in a solution, with manganese dioxide serving as the oxidizing agent .
    • Results or Outcomes : The oxidation potentials of these compounds have been studied, and quantitative structure-activity relationships (QSARs) have been established .
  • Scientific Field: Electrochemical Sensors

    • Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used in the development of electrochemical sensors . These sensors can detect a variety of substances, including glucose .
    • Methods of Application : The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications . The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .
    • Results or Outcomes : These sensors have shown promising results in terms of sensitivity and selectivity .
  • Scientific Field: Anticorrosion Materials

    • Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used in the development of anticorrosion materials .
    • Methods of Application : These materials are typically applied as coatings on metal surfaces to prevent corrosion .
    • Results or Outcomes : These coatings have shown good performance in terms of corrosion resistance .
  • Scientific Field: Solar Cells

    • Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used in the development of solar cells .
    • Methods of Application : These materials are used in the active layer of the solar cell, where they contribute to the generation of electricity from sunlight .
    • Results or Outcomes : Solar cells based on these materials have shown promising results in terms of efficiency .

Safety And Hazards

4-Chloro-N-ethylaniline is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

While specific future directions for 4-chloro-N-ethylaniline are not mentioned in the search results, substituted polyanilines and their blends and composites have been highlighted for their wide application potentials in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications .

properties

IUPAC Name

4-chloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWDPIXDUVYHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343163
Record name 4-chloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-ethylaniline

CAS RN

13519-75-0
Record name 4-Chloro-N-ethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13519-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
MN Bhakta, K Wimalasena - 2005 - Wiley Online Library
… 4-Chloro-N-ethylaniline was obtained by treating the corresponding acetanilide with borane–methyl sulfide complex (2.0 equiv.) in THF at 0 C followed by refluxing for 2 h. Deuterium …
RN Loeppky, S Elomari - The Journal of Organic Chemistry, 2000 - ACS Publications
… The intermediate N-(1-Ethoxycyclopropyl)-N-ethyl-4-chloroaniline (9c) was prepared by stirring 1 g (6.42 mmol) of 4-chloro-N-ethylaniline 22 7c and 2 g (12.12 mmol) of 1-bromo-1-…
Number of citations: 65 pubs.acs.org
MP Sammes, KL Yip - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Both 4-aryliminio-2,6-dimethylpyran salts (5) and 1-aryl-4-methoxy-2,6-dimethylpyridinium salts (13) can be isolated from the reaction between 4-methoxy-2,6-dimethylpyrylium …
Number of citations: 9 pubs.rsc.org
이상용, 심태보, 윤녕민 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
… Thus N-nitrosoamines of 4-chloro-N-ethylaniline and proline methyl ester were selectively reduced to the corresponding secondary am ines in quantitative yields (entries 8 and 9). Other …
Number of citations: 6 koreascience.kr
X Li, Q Xing, P Li, J Zhao, F Li - European Journal of Organic …, 2017 - Wiley Online Library
… So we mixed 1a with a catalytic amount (20 mol-%) of p-toluenesulfonic acid (PTSA) and KI in ethanol, and a 32 % yield of 4-chloro-N-ethylaniline was isolated, along with a trace …
R Chatterjee, S Santra, GV Zyryanov… - Journal of Heterocyclic …, 2020 - Wiley Online Library
… The structure of the compound 2-(2,2-Bis[5-chloro-1-ethyl-1H-indol-3-yl]ethyl)-4-chloro-N-ethylaniline (2v) have been confirmed by X-ray crystallographic analysis as shown in Figure 2.…
Number of citations: 14 onlinelibrary.wiley.com
JH Jia, WJ Sheng, L Han, YJ Li, JR Gao… - Science in China Series B …, 2009 - Springer
A series of N-monoalkyl aromatic amines are synthesized in high yields from corresponding nitroarene derivatives, aldehydes, and ammonium formate in the presence of Pd/C as a …
Number of citations: 2 link.springer.com
M Passananti, F Cermola, M DellaGreca… - International Journal of …, 2014 - hindawi.com
… 3-Chloro-N-ethylaniline, 4-chloro-N-ethylaniline, and phenyl chloroformate were purchased by Sigma-Aldrich. All chemicals were used without further purification. Milli-Q water (Millipore…
Number of citations: 3 www.hindawi.com
M Bhakta - 2004 - search.proquest.com
The family of cytochrome P450 monooxygenases is ubiquitous in human biology, playing a key role in the metabolism and detoxification of xenobiotics. P450-catalyzed N-dealkylation …
Number of citations: 0 search.proquest.com
AK Guin, S Pal, S Chakraborty… - The Journal of …, 2023 - ACS Publications
A Ru(II)-catalyzed efficient and selective N-alkylation of amines by C1–C10 aliphatic alcohols is reported. The catalyst [Ru(L 1a )(PPh 3 )Cl 2 ] (1a) bearing a tridentate redox-active azo-…
Number of citations: 4 pubs.acs.org

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